Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol (CAS 173996-27-5) is a bicyclic secondary alcohol in the tetrahydronaphthalen-2-ol (2-tetralol) class, bearing a bromine atom at the 6-position of the aromatic ring. With a molecular formula of C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol , this compound possesses a single chiral center at C-2 and exists as a racemic mixture unless otherwise specified.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 173996-27-5
Cat. No. B068133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
CAS173996-27-5
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1O)C=CC(=C2)Br
InChIInChI=1S/C10H11BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2
InChIKeyGFAONWSTEKWMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol (CAS 173996-27-5): Core Identity and Physicochemical Baseline


6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol (CAS 173996-27-5) is a bicyclic secondary alcohol in the tetrahydronaphthalen-2-ol (2-tetralol) class, bearing a bromine atom at the 6-position of the aromatic ring [1]. With a molecular formula of C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol , this compound possesses a single chiral center at C-2 and exists as a racemic mixture unless otherwise specified. Its computed physicochemical properties include a LogP of 2.64–2.81 [2], a topological polar surface area (TPSA) of 20.23 Ų [2], and an acid pKa of approximately 15.14 [2]. It is commercially available at 95% purity from multiple vendors, including Enamine and Fluorochem [3][4].

Why 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol Cannot Be Indiscriminately Replaced by Other 6-Substituted 2-Tetralols


Substitution at the 6-position of the tetrahydronaphthalen-2-ol scaffold exerts profound effects on lipophilicity, hydrogen-bonding capacity, and metabolic stability that preclude simple interchange of halogen, alkyl, or alkoxy congeners [1]. Even among 6-halo analogs, the bromine atom confers a LogP elevation of approximately 1.1–1.3 units relative to the unsubstituted parent and 0.6–1.1 units relative to 6-fluoro or 6-methoxy variants [2], directly altering membrane permeability and off-target binding profiles. Furthermore, the C–Br bond serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) that is absent in 6-H, 6-methyl, or 6-methoxy analogs , making the bromo derivative the mandatory entry point for downstream diversification strategies. In the context of dopaminergic receptor pharmacology, the rank order of potency at the 6-position has been established as OH > Br > H > OMe [3], demonstrating that the bromo substituent occupies a distinct activity niche that cannot be replicated by other substituents.

Quantitative Differentiation of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol: Comparator-Based Evidence


6-Bromo Achieves 1.7–1.8× Higher LogP Than 6-Fluoro, Enabling Superior Membrane Partitioning for CNS-Targeted Probe Design

The 6-bromo substituent elevates the computed LogP to 2.64 [1], representing a ΔLogP of +0.97 relative to the 6-fluoro analog (LogP 1.68) and +1.10 relative to the unsubstituted parent 1,2,3,4-tetrahydronaphthalen-2-ol (LogP 1.54) [2]. This translates to an approximately 9–13× increase in theoretical octanol-water partition coefficient. For CNS-targeted programs where LogP values of 2–4 are often optimal for passive blood-brain barrier penetration, the 6-bromo derivative resides within the desirable window, whereas the 6-fluoro and parent compounds fall below the typical lower threshold [3]. Additionally, the LogD at pH 7.4 of 2.81 [1] indicates that the compound remains predominantly neutral and lipophilic under physiological conditions, unlike more polar 6-substituted analogs.

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Bifunctional Building Block: The C2–OH / C6–Br Pairing Enables Orthogonal Functionalization Not Accessible with Mono-Functional Analogs

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is formally classified by Enamine as a Building Block with dual subclass membership: 'Aliphatic Alcohols' and 'Aryl Halides for Pd-catalyzed Couplings' . This bifunctional architecture permits orthogonal synthetic manipulations: the aryl bromide participates in Suzuki-Miyaura, Heck, and Sonogashira cross-couplings to install diverse aryl, alkenyl, or alkynyl groups at C-6, while the secondary alcohol at C-2 can undergo oxidation to the ketone, O-alkylation, esterification, or Mitsunobu reactions without interfering with the aryl halide . In contrast, the analog 6-bromo-1,2,3,4-tetrahydronaphthalene (CAS 6134-56-1; LogP 3.33) lacks the hydroxyl handle [1], while 1,2,3,4-tetrahydronaphthalen-2-ol (CAS 530-91-6) lacks the aryl halide coupling site and has a lower LogP of 1.54 [2]. The C2-hydroxy group also introduces a chiral center, enabling enantioselective synthesis of optically active downstream products—a feature absent in non-hydroxylated 6-bromotetralins.

Synthetic Chemistry Cross-Coupling Building Blocks Orthogonal Functionalization

6-Bromo Substitution Delivers Intermediate Dopaminergic Potency Between 6-Hydroxy and 6-Unsubstituted, Validated by Head-to-Head SAR

In a systematic SAR study of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes published by Wyrick, Booth, and colleagues (J. Med. Chem. 1993), the rank order of in vitro potency for substitution at the 6-position was explicitly established as OH > Br > H > OMe [1]. The 6-bromo analog occupied the second-most potent position behind the 6-hydroxy derivative, demonstrating that bromine provides a meaningful potency advantage over both the unsubstituted (6-H) and methoxy-substituted (6-OMe) analogs. Furthermore, in a direct head-to-head in vivo evaluation, both the 6-methyl and 6-bromo analogs were tested for dopaminergic activity; both compounds behaved as potent in vivo agonists [1], but the 6-bromo variant offers the additional advantage of serving as a cross-coupling handle—a feature the 6-methyl analog lacks—enabling further SAR exploration without de novo resynthesis of the core scaffold.

Dopamine Receptors Sigma Receptors CNS Pharmacology Structure-Activity Relationship

6-Bromo Exhibits 3.1–3.5× Higher LogP Than the 6-Methoxy Analog, Confirming Halogen-Driven Lipophilicity as a Key Differentiator

Direct comparison of computed LogP values reveals that the 6-bromo analog (LogP 2.64 [1]) is approximately 1.1 log units more lipophilic than the 6-methoxy analog (LogP 1.54 [2]), corresponding to a 12.6× greater octanol-water partition. This difference arises from the inherent hydrophobicity of the C–Br bond versus the polar C–OCH₃ ether. The polar surface area (PSA) is also reduced for the bromo analog (20.23 Ų) [1] compared to the methoxy analog (29.46 Ų) [2], consistent with the absence of the additional oxygen atom. Both factors contribute to the expectation that the 6-bromo compound will exhibit superior passive membrane permeability. The 6-bromo compound also possesses a higher LogP than the 6-chloro analog (LogP data not directly available, but predicted ~2.1 based on Hansch π constants: π_Br = 0.86 vs. π_Cl = 0.71), and the 6-iodo analog is not commercially viable as a standard catalog item.

Physicochemical Properties LogP Comparison Halogen Bonding

High-Value Application Scenarios for 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol Based on Quantitative Evidence


Late-Stage Diversification of CNS-Targeted Chemical Series via Suzuki-Miyaura Cross-Coupling at C6

For medicinal chemistry teams optimizing dopamine receptor ligands, the 6-bromo compound serves as the key diversification intermediate. The established SAR rank order (OH > Br > H > OMe) [1] confirms that the 6-bromo substituent provides meaningful pharmacological activity in its own right, while the aryl bromide enables rapid parallel synthesis of 6-aryl, 6-heteroaryl, and 6-alkenyl libraries via Pd-catalyzed cross-coupling . This dual role eliminates the need to resynthesize the entire tetrahydronaphthalen-2-ol core for each new analog, compressing SAR cycle times from weeks to days. The chiral secondary alcohol at C2 can be resolved or used directly as a racemate, providing additional stereochemical diversification options.

CNS Probe and Tool Compound Synthesis Requiring Defined LogP Between 2–3

When designing blood-brain barrier penetrant chemical probes, the measured LogP of 2.64 and LogD (pH 7.4) of 2.81 [2] place 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol within the empirically optimal CNS drug space (LogP 2–4) [3]. In contrast, the 6-fluoro (LogP 1.68) and parent (LogP 1.54) analogs fall below this window, requiring additional structural modifications to achieve adequate brain exposure. The bromo derivative therefore represents the most direct entry into CNS-focused SAR exploration without additional LogP-enhancing modifications that could introduce off-target liabilities.

Orthogonal Bifunctional Scaffold for Complexity-Generating Synthetic Sequences

In academic and industrial synthetic methodology groups developing new reaction cascades, the orthogonal C2–OH / C6–Br pairing in 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol provides an ideal test substrate . The aryl bromide can be engaged in cross-coupling while the alcohol remains protected or unprotected, or the alcohol can be oxidized to the ketone (6-bromo-2-tetralone) prior to coupling. This orthogonality is not available in either 6-bromo-1,2,3,4-tetrahydronaphthalene (lacks C2–OH) or 1,2,3,4-tetrahydronaphthalen-2-ol (lacks C6–Br), making the target compound uniquely suited for methodology development and complex natural product-like scaffold synthesis.

Enantioselective Synthesis of Chiral 2-Aminotetralin Dopamine Receptor Ligands

The chiral center at C2 in 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol enables the preparation of enantiomerically pure (R)- or (S)-6-bromo-2-aminotetralins, which are established dopamine receptor pharmacophores [1]. The 6-bromo substituent serves a dual function: (i) it provides intrinsic dopaminergic activity as confirmed by in vivo agonist assays comparing 6-Br and 6-Me analogs [1], and (ii) it acts as a latent site for further diversification to explore D2/D3 selectivity or to introduce PET tracer moieties (e.g., ¹⁸F or ¹¹C labeling via cross-coupling). The commercial availability of the compound at 95% purity from Enamine with 1–5 day lead times supports rapid procurement for iterative synthesis campaigns.

Quote Request

Request a Quote for 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.